molecular formula C29H42N2O9 B611145 dihydro-herbimycin B CAS No. 91700-91-3

dihydro-herbimycin B

Cat. No. B611145
CAS RN: 91700-91-3
M. Wt: 562.66
InChI Key: QCXSABHHRSWSID-FXBOSWKYSA-N
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Description

Dihydro-herbimycin B is a chemical compound with the molecular formula C29H42N2O9 . It is an analog of herbimycin, a benzoquinone ansamycin discovered by Satoshi Ōmura in 1979 .


Synthesis Analysis

Dihydro-herbimycin B is produced by Streptomyces sp. CPCC 200291, a soil isolate of Hainan Province, China . The isolate is grown by solid-state fermentation, and dihydro-herbimycin B is identified as a minor component among the secondary metabolites .

Scientific Research Applications

Antioxidant Properties

Dihydroherbimycin A, closely related to dihydro-herbimycin B, has demonstrated potent antioxidant properties. In a study by Chang and Kim (2007), dihydroherbimycin A exhibited significant antioxidant activity, surpassing that of α-tocopherol in DPPH radical-scavenging and lipid peroxidation assays. This suggests potential for development into new therapeutic agents due to its strong antioxidant capabilities Chang & Kim, 2007.

Role in Cancer Therapy

Several studies have explored the use of herbimycin A and its derivatives, including dihydro-herbimycin B, in cancer therapy. For instance, geldanamycin and herbimycin A have shown effectiveness in inducing apoptotic killing of B chronic lymphocytic leukemia cells and augmenting their sensitivity to cytotoxic drugs Jones et al., 2004. Additionally, herbimycin A has been identified as a potent inhibitor of tyrosine kinases and induces G1 arrest in cyclin D1-overexpressing fibroblasts Endo et al., 2000.

Heat Shock Protein 90 (Hsp90) Inhibitors

Herbimycin A, closely related to dihydro-herbimycin B, is a notable Hsp90 inhibitor. This class of inhibitors, including geldanamycin, herbimycin A, and radicicol, disrupt the chaperone functions of Hsp90, destabilizing client proteins such as v-Src, Bcr-Abl, Raf-1, ErbB2, and steroid receptors Blagosklonny, 2002. This property makes them promising candidates for cancer therapy.

Biosynthetic Pathways

Research into the biosynthesis of herbimycin A, which shares similarities with dihydro-herbimycin B, reveals insights into the production of this class of antibiotics. Understanding these pathways is crucial for potential structural modification and drug development Rascher et al., 2005.

Potential in Treating Other Diseases

Studies have also investigated the potential of dihydro-herbimycin B related compounds in treating other diseases. For instance, dihydrocucurbitacin B, isolated from Cayaponia tayuya, has shown effectiveness in reducing damage in adjuvant-induced arthritis, demonstrating the anti-inflammatory properties of this class of compounds Escandell et al., 2006.

properties

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O9/c1-15-9-8-10-22(37-5)27(40-29(30)36)17(3)11-16(2)24(33)23(38-6)12-18(4)26(39-7)20-13-19(32)14-21(25(20)34)31-28(15)35/h8-11,13-14,16,18,22-24,26-27,32-34H,12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8-,15-9+,17-11+/t16-,18-,22-,23-,24+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXSABHHRSWSID-OOJAHTAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=CC(=C2O)C1OC)O)C)OC)OC(=O)N)C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=CC(=C2O)[C@@H]1OC)O)/C)OC)OC(=O)N)\C)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dihydro-herbimycin B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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